Valsartan

Catalog No.
S546567
CAS No.
137862-53-4
M.F
C24H29N5O3
M. Wt
435.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Valsartan

CAS Number

137862-53-4

Product Name

Valsartan

IUPAC Name

(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid

Molecular Formula

C24H29N5O3

Molecular Weight

435.5 g/mol

InChI

InChI=1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/t22-/m0/s1

InChI Key

ACWBQPMHZXGDFX-QFIPXVFZSA-N

SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O

Solubility

soluble in ethanol, DMSO, and dimethyl formamide at 30 mg/mL
Soluble in ethanol and methanol
2.34e-02 g/L

Synonyms

48933, CGP, CGP 48933, Diovan, Kalpress, Miten, N-valeryl-N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)valine, Nisis, Provas, Tareg, Vals, valsartan

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O

Isomeric SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)O

Description

The exact mass of the compound Valsartan is 435.22704 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in ethanol, dmso, and dimethyl formamide at 30 mg/mlin water, 1.406 mg/l at 25 °c (est)soluble in ethanol and methanol2.34e-02 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758927. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Branched-Chain - Valine. It belongs to the ontological category of N-acyl-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agents acting on the renin-angiotensin system, Angiotensin II antagonists and calcium channel blockers, Angiotensin II antagonists, combinations -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Hypertension Management

One of the most established areas of research for Valsartan is its role in managing hypertension. Numerous clinical trials have demonstrated its effectiveness in lowering blood pressure, with studies showing comparable efficacy to other antihypertensive medications like angiotensin-converting enzyme (ACE) inhibitors [].

The Valsartan Antihypertensive Long-Term Use Evaluation (VALUE) trial is a noteworthy example. This large-scale study compared Valsartan with amlodipine, a calcium channel blocker, in high-risk patients with hypertension. While the trial aimed to assess cardiovascular outcomes, limitations arose due to differences in blood pressure control between the two groups []. Nevertheless, the VALUE trial provided valuable data on the use of Valsartan for hypertension management.

Cardiovascular Protection

Beyond blood pressure control, research suggests Valsartan might offer additional cardiovascular benefits. Studies have explored its potential role in reducing the risk of heart failure, stroke, and other cardiovascular complications, particularly in high-risk patients [].

The ongoing Direct Comparison of Valsartan with Olmesartan for Cardiovascular Events (DOVAL) trial is investigating the comparative effectiveness of Valsartan and another ARB medication, olmesartan, in preventing cardiovascular events in patients with high blood pressure and additional risk factors [].

Renal Protection

Valsartan's impact on kidney health is another area of active research. Given the role of angiotensin II in kidney function, researchers are exploring the potential of Valsartan to protect against kidney damage in patients with conditions like diabetic nephropathy (kidney damage caused by diabetes) [].

The Diabetic Nephropathy Trial of Valsartan (DONT) evaluated the effectiveness of Valsartan in slowing the progression of diabetic nephropathy. The study showed that Valsartan, compared to placebo, significantly reduced the rate of decline in kidney function in patients with type 2 diabetes [].

Valsartan is a pharmaceutical compound classified as an angiotensin II receptor blocker (ARB), primarily used in the treatment of hypertension and heart failure. Its chemical structure is characterized by the formula C24H29N5O3C_{24}H_{29}N_{5}O_{3}, and it is known for its ability to selectively bind to angiotensin receptor type 1 (AT1), thereby inhibiting the effects of angiotensin II, a potent vasoconstrictor. This mechanism leads to vasodilation, reduced blood pressure, and decreased workload on the heart, making valsartan effective in managing cardiovascular conditions .

Valsartan exerts its therapeutic effect by selectively blocking the binding of angiotensin II, a potent vasoconstrictor, to its receptors on vascular smooth muscle cells []. This blockade prevents the angiotensin II-mediated stimulation of these cells, leading to relaxation of blood vessels and a subsequent decrease in blood pressure.

Valsartan is generally well-tolerated, but potential side effects include dizziness, fatigue, and headache []. In rare cases, it can cause angioedema, an allergic reaction involving swelling of the face, lips, and tongue []. Valsartan is not recommended for pregnant women due to potential risks to the developing fetus [].

Data for Safety and Hazards:

  • A study published in the Journal of the American College of Cardiology reported that Valsartan was associated with a low risk of serious adverse events compared to other blood pressure medications [].
, including nucleophilic substitutions and coupling reactions. A notable method for its synthesis is the Negishi coupling reaction, which allows for the formation of the biphenyltetrazole structure integral to valsartan's activity. The process typically begins with the formation of an aryl bromide, followed by coupling with an organozinc compound in the presence of palladium catalysts. The final product is obtained through hydrolysis and purification steps .

Valsartan exhibits significant biological activity as an antagonist of angiotensin II at AT1 receptors. By blocking these receptors, valsartan prevents vasoconstriction and promotes vasodilation, leading to lower blood pressure and improved cardiac output. Additionally, valsartan has been shown to have minimal effects on bradykinin metabolism compared to angiotensin-converting enzyme inhibitors, which can lead to fewer side effects such as cough . Its pharmacokinetic profile includes a bioavailability of approximately 25% and a half-life of about 6 hours, allowing for once or twice daily dosing .

The synthesis of valsartan can be achieved through various methods, with the following being prominent:

  • Negishi Coupling: This method involves coupling an organozinc compound with an aryl bromide in the presence of palladium catalysts. It has been noted for its efficiency and high yield compared to traditional methods.
  • Traditional Synthesis: Earlier methods included multi-step processes involving tributyltin azide for tetrazole formation, which have been improved upon due to issues with yield and purity .

Valsartan is primarily used in clinical settings for:

  • Hypertension Management: It effectively lowers blood pressure in patients with essential hypertension.
  • Heart Failure Treatment: Valsartan is indicated for patients with heart failure to improve survival rates and reduce hospitalizations.
  • Post-Myocardial Infarction Therapy: It is utilized in patients who have suffered a heart attack to prevent further cardiac events .

Valsartan may interact with various medications, potentially increasing the risk of adverse effects. Notable interactions include:

  • Diuretics: Concurrent use can lead to enhanced hypotensive effects.
  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): These may reduce the antihypertensive effect of valsartan.
  • Antibiotics: Certain antibiotics like co-trimoxazole may increase the risk of hyperkalemia when used with valsartan .

Several compounds share similarities with valsartan, particularly within the class of angiotensin II receptor blockers. Here are some notable examples:

Compound NameUnique Features
LosartanFirst ARB developed; also affects bradykinin levels.
IrbesartanHas a longer half-life than valsartan; used for diabetic nephropathy.
CandesartanMore potent than valsartan; offers once-daily dosing due to longer action.
TelmisartanHas additional benefits in metabolic syndrome management; longer half-life than valsartan.

Uniqueness of Valsartan:
Valsartan's unique attribute lies in its selective binding to AT1 receptors without significantly affecting bradykinin metabolism, which differentiates it from other ARBs like losartan that do influence bradykinin levels. This characteristic contributes to its favorable side effect profile compared to other antihypertensive agents .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

White to practically white fine powder
Crystals from diisopropyl ethe

XLogP3

4.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

435.22703980 g/mol

Monoisotopic Mass

435.22703980 g/mol

Boiling Point

83-88

Heavy Atom Count

32

LogP

1.499
log Kow = 4.00 (average value)
5.8

Decomposition

Hazardous decomposition products formed under fire conditions. - Carbon oxides, nitrogen oxides (NOx).

Appearance

White to off-white crystalline powder

Melting Point

116-117 °C
116 - 117 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

80M03YXJ7I

GHS Hazard Statements

Aggregated GHS information provided by 91 companies from 17 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H361 (89.01%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H412 (79.12%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Valsartan is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Valsartan is indicated for the treatment of hypertension to reduce the risk of fatal and nonfatal cardiovascular events, primarily strokes and myocardial infarctions. It is also indicated for the treatment of heart failure (NYHA class II-IV) and for left ventricular dysfunction or failure after myocardial infarction when the use of an angiotensin-converting enzyme inhibitor (ACEI) is not appropriate. It is also used in combination with [sacubitril].
Treatment of essential hypertension. Exforge is indicated in patients whose blood pressure is not adequately controlled on amlodipine or valsartan monotherapy.
Heart failure following recent myocardial infarction, Treatment of heart failure, Treatment of hypertension

Livertox Summary

Valsartan is an angiotensin II receptor blocker used alone or in combination with other agents to treat hypertension and reduce cardiovascular mortality after myocardial infarction. Valsartan is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury.

Drug Classes

Angiotensin II Receptor Antagonists

Therapeutic Uses

Angiotensin II Type 1 Receptor Blockers; Antihypertensive Agents
Diovan is an angiotensin II receptor blocker (ARB) indicated for: treatment of hypertension, to lower blood pressure. Lowering blood pressure reduces the risk of fatal and nonfatal cardiovascular events, primarily strokes and myocardial infarctions. /Included in US product labeling/
Diovan is an angiotensin II receptor blocker (ARB) indicated for: reduction of cardiovascular mortality in clinically stable patients with left ventricular failure or left ventricular dysfunction following myocardial infarction. /Included in US product labeling/
Diovan is an angiotensin II receptor blocker (ARB) indicated for: treatment of heart failure (NYHA class II-IV); Diovan significantly reduced hospitalization for heart failure. /Included in US product labeling/
For more Therapeutic Uses (Complete) data for VALSARTAN (6 total), please visit the HSDB record page.

Pharmacology

Valsartan inhibits the pressor effects of angiotensin II with oral doses of 80 mg inhibiting the pressor effect by about 80% at peak with approximately 30% inhibition persisting for 24 hours. Removal of the negative feedback of angiotensin II causes a 2- to 3-fold rise in plasma renin and consequent rise in angiotensin II plasma concentration in hypertensive patients. Minimal decreases in plasma aldosterone were observed after administration of valsartan. In multiple-dose studies in hypertensive patients, valsartan had no notable effects on total cholesterol, fasting triglycerides, fasting serum glucose, or uric acid.[F4607] **Hypotension** Excessive hypotension was rarely seen (0.1%) in patients with uncomplicated hypertension treated with valsartan alone. In patients with an activated renin-angiotensin system, such as volume- and/or salt-depleted patients receiving high doses of diuretics, symptomatic hypotension may occur. This condition should be corrected prior to administration of valsartan, or the treatment should start under close medical supervision. Caution should be observed when initiating therapy in patients with heart failure. Patients with heart failure given valsartan commonly have some reduction in blood pressure, but discontinuation of therapy because of continuing symptomatic hypotension usually is not necessary when dosing instructions are followed. In controlled trials in heart failure patients, the incidence of hypotension in valsartan-treated patients was 5.5% compared to 1.8% in placebo-treated patients. If excessive hypotension occurs, the patient should be placed in the supine position and, if necessary, given an intravenous infusion of normal saline. A transient hypotensive response is not a contraindication to further treatment, which usually can be continued without difficulty once the blood pressure has stabilized.[F4607] **Impaired Renal Function** Changes in renal function including acute renal failure can be caused by drugs that inhibit the renin-angiotensin system and by diuretics. Patients whose renal function may depend in part on the activity of the renin-angiotensin system (e.g., patients with renal artery stenosis, chronic kidney disease, severe congestive heart failure, or volume depletion) may be at particular risk of developing acute renal failure on valsartan. Monitor renal function periodically in these patients. Consider withholding or discontinuing therapy in patients who develop a clinically significant decrease in renal function on valsartan.[F4607] **Hyperkalemia** Some patients with heart failure have developed increases in potassium. These effects are usually minor and transient, and they are more likely to occur in patients with pre-existing renal impairment. Dosage reduction and/or discontinuation of valsartan may be required.[F4607]
Valsartan is an orally active nonpeptide triazole-derived antagonist of angiotensin (AT) II with antihypertensive properties. Valsartan selectively and competitively blocks the binding of angiotensin II to the AT1 subtype receptor in vascular smooth muscle and the adrenal gland, preventing AT II-mediated vasoconstriction, aldosterone synthesis and secretion, and renal reabsorption of sodium, and resulting in vasodilation, increased excretion of sodium and water, a reduction in plasma volume, and a reduction in blood pressure.

MeSH Pharmacological Classification

Angiotensin II Type 1 Receptor Blockers

ATC Code

C09DB01
C09DX04
C09DX01
C09CA03
C - Cardiovascular system
C09 - Agents acting on the renin-angiotensin system
C09C - Angiotensin ii receptor blockers (arbs), plain
C09CA - Angiotensin ii receptor blockers (arbs), plain
C09CA03 - Valsartan

Mechanism of Action

Valsartan belongs to the angiotensin II receptor blocker (ARB) family of drugs, which selectively bind to angiotensin receptor 1 (AT1) and prevent angiotensin II from binding and exerting its hypertensive effects. These include vasoconstriction, stimulation and synthesis of aldosterone and ADH, cardiac stimulation, and renal reabsorption of sodium among others. Overall, valsartan's physiologic effects lead to reduced blood pressure, lower aldosterone levels, reduced cardiac activity, and increased excretion of sodium. Valsartan also affects the renin-angiotensin aldosterone system (RAAS), which plays an important role in hemostasis and regulation of kidney, vascular, and cardiac functions. Pharmacological blockade of RAAS via AT1 receptor blockade inhibits negative regulatory feedback within RAAS which is a contributing factor to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease. In particular, heart failure is associated with chronic activation of RAAS, leading to inappropriate fluid retention, vasoconstriction, and ultimately a further decline in left ventricular function. ARBs have been shown to have a protective effect on the heart by improving cardiac function, reducing afterload, increasing cardiac output and prevent ventricular hypertrophy. The angiotensin-converting enzyme inhibitor (ACEI) class of medications (which includes drugs such as [ramipril], [lisinopril], and [perindopril]) inhibits the conversion of angiotensin I to angiotensin II by inhibiting the ACE enzyme but does not prevent the formation of all angiotensin II. ARB activity is unique in that it blocks all angiotensin II activity, regardless of where or how it was synthesized. Valsartan is commonly used for the management of hypertension, heart failure, and type 2 diabetes-associated nephropathy, particularly in patients who are unable to tolerate ACE inhibitors. ARBs such as valsartan have been shown in a number of large-scale clinical outcomes trials to improve cardiovascular outcomes including reducing risk of myocardial infarction, stroke, the progression of heart failure, and hospitalization. Valsartan also slows the progression of diabetic nephropathy due to its renoprotective effects. Improvements in chronic kidney disease with valsartan include both clinically and statistically significant decreases in urinary albumin and protein excretion in patients diagnosed with type 2 diabetes and in nondiabetic patients diagnosed with chronic kidney disease. Valsartan also binds to the AT2 receptor, however AT2 is not known to be associated with cardiovascular homeostasis like AT1. Valsartan has about 20,000-fold higher affinity for the AT1 receptor than for the AT2 receptor. The increased plasma levels of angiotensin II following AT1 receptor blockade with valsartan may stimulate the unblocked AT2 receptor.
Valsartan, a nonpeptide tetrazole derivative, is an angiotensin II type 1 (AT1) receptor antagonist. Valsartan has pharmacologic actions similar to those of losartan; however, unlike losartan, valsartan is not a prodrug and its pharmacologic activity does not depend on hydrolysis in the liver. Valsartan blocks the physiologic actions of angiotensin II, including vasoconstrictor and aldosterone-secreting effects, by selectively inhibiting access of angiotensin II to AT1 receptors within many tissues, including vascular smooth muscle and the adrenal gland. By comparison, angiotensin-converting enzyme (ACE, kininase II) inhibitors block the conversion of angiotensin I to angiotensin II; however, the blockade of angiotensin II production by ACE inhibitors is not complete since the vasopressor hormone can be formed via other enzymes that are not blocked by ACE inhibitors. Because valsartan, unlike ACE inhibitors, does not inhibit ACE, the drug does not interfere with response to bradykinins and substance P; a beneficial consequence is the absence of certain ACE inhibitor-induced adverse effects (e.g., cough), but possible renal and/or cardioprotective effects may be sacrificed. Valsartan also does not interfere with angiotensin II synthesis.
Angiotensin II is formed from angiotensin I in a reaction catalyzed by angiotensin-converting enzyme (ACE, kininase II). Angiotensin II is the principal pressor agent of the renin-angiotensin system, with effects that include vasoconstriction, stimulation of synthesis and release of aldosterone, cardiac stimulation, and renal reabsorption of sodium. Diovan (valsartan) blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II by selectively blocking the binding of angiotensin II to the AT1 receptor in many tissues, such as vascular smooth muscle and the adrenal gland. Its action is therefore independent of the pathways for angiotensin II synthesis. There is also an AT2 receptor found in many tissues, but AT2 is not known to be associated with cardiovascular homeostasis. Valsartan has much greater affinity (about 20,000-fold) for the AT1 receptor than for the AT2 receptor. The increased plasma levels of angiotensin II following AT1 receptor blockade with valsartan may stimulate the unblocked AT2 receptor. The primary metabolite of valsartan is essentially inactive with an affinity for the AT1 receptor about one-200th that of valsartan itself. Blockade of the renin-angiotensin system with ACE inhibitors, which inhibit the biosynthesis of angiotensin II from angiotensin I, is widely used in the treatment of hypertension. ACE inhibitors also inhibit the degradation of bradykinin, a reaction also catalyzed by ACE. Because valsartan does not inhibit ACE (kininase II), it does not affect the response to bradykinin. Whether this difference has clinical relevance is not yet known. Valsartan does not bind to or block other hormone receptors or ion channels known to be important in cardiovascular regulation. Blockade of the angiotensin II receptor inhibits the negative regulatory feedback of angiotensin II on renin secretion, but the resulting increased plasma renin activity and angiotensin II circulating levels do not overcome the effect of valsartan on blood pressure.
Recent studies demonstrated that the antihypertensive drug valsartan improved spatial and episodic memory in mouse models of Alzheimer's Disease (AD) and human subjects with hypertension. However, the molecular mechanism by which valsartan can regulate cognitive function is still unknown. The effect of valsartan on dendritic spine formation in primary hippocampal neurons, which is correlated with learning and memory /was investigated/. /It was/ found that valsartan promotes spinogenesis in developing and mature neurons. In addition, /it was found/ that valsartan increases the puncta number of PSD-95 and trends toward an increase in the puncta number of synaptophysin. Moreover, valsartan increased the cell surface levels of AMPA receptors and selectively altered the levels of spinogenesis-related proteins, including CaMKIIa and phospho-CDK5. These data suggest that valsartan may promote spinogenesis by enhancing AMPA receptor trafficking and synaptic plasticity signaling.
The mechanisms underlying the myocardial protection of valsartan against ischemia/reperfusion (I/R) injury are complicated and remain unclear. The aim of this study was to investigate whether autophagy machinery was involved in the protection against I/R injury that is induced by valsartan. In vivo rat hearts were subjected to ischemia by 30 min ligation of the left anterior descending coronary artery, followed by a 120 min reperfusion. 3-methyladenine (3-MA), a specific inhibitor on autophagic sequestration, was used to inhibit autophagy. The hemodynamics, infarct size of the ventricle and LC3B protein were measured. Western blot analysis was performed to investigate the mechanism by which autophagy was induced by valsartan. Valsartan preconditioning resulted in a significant decrease in infarct size and induced autophagy in the rat heart subjected to I/R injury. The hemodynamics assay showed that the valsartan-induced cardiac functional recovery was attenuated by 3-MA. By contrast, 3-MA decreased the improvement induced by valsartan on the histology and infarction of the rat heart subjected to I/R injury. Valsartan preconditioning induced autophagy via the AKT/mTOR/S6K pathway, independent of Beclin1. In conclusion, valsartan preconditioning induced autophagy via the AKT/mTOR/S6K pathway, which contributed to the myocardial protection against I/R injury.
For more Mechanism of Action (Complete) data for VALSARTAN (18 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Angiotensin
AGTR1 [HSA:185] [KO:K04166]

Vapor Pressure

8.18X10-16 mm Hg at 25 °C (est)

Pictograms

Health Hazard

Health Hazard

Other CAS

137862-53-4

Absorption Distribution and Excretion

After one oral dose, the antihypertensive activity of valsartan begins within approximately 2 hours and peaks within 4-6 hours in most patients. Food decreases the exposure to orally administered valsartan by approximately 40% and peak plasma concentration by approximately 50%. AUC and Cmax values of valsartan generally increase linearly with increasing dose over the therapeutic dose range. Valsartan does not accumulate appreciably in plasma following repetitive administration.
Valsartan, when administered as an oral solution, is primarily recovered in feces (about 83% of dose) and urine (about 13% of dose). The recovery is mainly as unchanged drug, with only about 20% of dose recovered as metabolites.
The steady-state volume of distribution of valsartan after intravenous administration is small (17 L), indicating that valsartan does not distribute into tissues extensively.
Following intravenous administration, plasma clearance of valsartan is approximately 2 L/hour and its renal clearance is 0.62 L/hour (about 30% of total clearance).
Valsartan, when administered as an oral solution, is primarily recovered in feces (about 83% of dose) and urine (about 13% of dose). The recovery is mainly as unchanged drug, with only about 20% of dose recovered as metabolites. ... Following intravenous administration, plasma clearance of valsartan is about 2 L/hr and its renal clearance is 0.62 L/hr (about 30% of total clearance).
Absolute bioavailability for the capsule formulation is approximately 25% (range, 10-35%). Food decreases the area under the plasma concentration-time curve (AUC) and peak plasma concentration by approximately 40 and 50%, respectively.
Valsartan peak plasma concentration is reached 2 to 4 hours after dosing. Valsartan shows bi-exponential decay kinetics following intravenous administration, with an average elimination half-life of about 6 hours. Absolute bioavailability for Diovan is about 25% (range 10% to 35%). The bioavailability of the suspension is 1.6 times greater than with the tablet. With the tablet, food decreases the exposure (as measured by AUC) to valsartan by about 40% and peak plasma concentration (Cmax) by about 50%. AUC and Cmax values of valsartan increase approximately linearly with increasing dose over the clinical dosing range. Valsartan does not accumulate appreciably in plasma following repeated administration.
The steady state volume of distribution of valsartan after intravenous administration is small (17 L), indicating that valsartan does not distribute into tissues extensively. Valsartan is highly bound to serum proteins (95%), mainly serum albumin.
For more Absorption, Distribution and Excretion (Complete) data for VALSARTAN (6 total), please visit the HSDB record page.

Metabolism Metabolites

Valsartan undergoes minimal liver metabolism and is not biotransformed to a high degree, as only approximately 20% of a single dose is recovered as metabolites. The primary metabolite, accounting for about 9% of dose, is valeryl 4-hydroxy valsartan. In vitro metabolism studies involving recombinant CYP 450 enzymes indicated that the CYP 2C9 isoenzyme is responsible for the formation of valeryl-4-hydroxy valsartan. Valsartan does not inhibit CYP 450 isozymes at clinically relevant concentrations. CYP 450 mediated drug interaction between valsartan and coadministered drugs are unlikely because of the low extent of metabolism.
Valsartan is known to be excreted largely as unchanged compound and is minimally metabolized in man. Although the only notable metabolite is 4-hydroxyvaleryl metabolite (4-OH valsartan), the responsible enzyme has not been clarified at present. The current in vitro studies were conducted to identify the cytochrome P450 (CYP) enzymes involved in the formation of 4-OH valsartan. Valsartan was metabolized to 4-OH valsartan by human liver microsomes and the Eadie-Hofstee plots were linear. The apparent Km and Vmax values for the formation of 4-OH valsartan were 41.9-55.8 microM and 27.2-216.9 pmol min(-1) mg(-1) protein, respectively. There was good correlation between the formation rates of 4-OH valsartan and diclofenac 4'-hydroxylase activities (representative CYP2C9 activity) of 11 individual microsomes (r = 0.889). No good correlation was observed between any of the other CYP enzyme marker activities (CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4 and CYP4A). Among the recombinant CYP enzymes examined (CYPs 1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4, 3A5 and 4A11), CYP2C9 notably catalysed 4-hydroxylation of valsartan. For the specific CYP inhibitors or substrates examined (furafylline, diclofenac, S(+)-mephenytoin, quinidine and troleandomycin), only diclofenac inhibited the formation of 4-OH valsartan. These results showed that CYP2C9 is the only form responsible for 4-hydroxylation of valsartan in human liver microsomes. Although CYP2C9 is involved in valsartan metabolism, CYP-mediated drug-drug interaction between valsartan and other co-administered drugs would be negligible.
... Valsartan, when administered as an oral solution, is primarily recovered in feces (about 83% of dose) and urine (about 13% of dose). The recovery is mainly as unchanged drug, with only about 20% of dose recovered as metabolites. The primary metabolite, accounting for about 9% of dose, is valeryl 4-hydroxy valsartan. In vitro metabolism studies involving recombinant CYP 450 enzymes indicated that the CYP 2C9 isoenzyme is responsible for the formation of valeryl-4-hydroxy valsartan. Valsartan does not inhibit CYP 450 isozymes at clinically relevant concentrations. CYP 450 mediated drug interaction between valsartan and coadministered drugs are unlikely because of the low extent of metabolism. ...
Valsartan has known human metabolites that include 4-hydroxy-valsartan.

Associated Chemicals

2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-carboxylic acid; 164265-78-5

Wikipedia

Valsartan
Methohexital

Drug Warnings

/BOXED WARNING/ WARNING: FETAL TOXICITY. When pregnancy is detected, discontinue Diovan as soon as possible. Drugs that act directly on the renin-angiotensin system can cause injury and death to the developing fetus.
Use of drugs that act on the renin-angiotensin system during the second and third trimesters of pregnancy reduces fetal renal function and increases fetal and neonatal morbidity and death. Resulting oligohydramnios can be associated with fetal lung hypoplasia and skeletal deformations. Potential neonatal adverse effects include skull hypoplasia, anuria, hypotension, renal failure, and death. When pregnancy is detected, discontinue Diovan as soon as possible. These adverse outcomes are usually associated with use of these drugs in the second and third trimesters of pregnancy. Most epidemiologic studies examining fetal abnormalities after exposure to antihypertensive use in the first trimester have not distinguished drugs affecting the renin-angiotensin system from other antihypertensive agents. Appropriate management of maternal hypertension during pregnancy is important to optimize outcomes for both mother and fetus. In the unusual case that there is no appropriate alternative to therapy with drugs affecting the renin-angiotensin system for a particular patient, apprise the mother of the potential risk to the fetus. Perform serial ultrasound examinations to assess the intra-amniotic environment. If oligohydramnios is observed, discontinue Diovan, unless it is considered lifesaving for the mother. Fetal testing may be appropriate, based on the week of pregnancy. Patients and physicians should be aware, however, that oligohydramnios may not appear until after the fetus has sustained irreversible injury. Closely observe infants with histories of in utero exposure to Diovan for hypotension, oliguria, and hyperkalemia.
Angiotensin II (A-II) is the main effector of the renin-angiotensin system. A-II functions by binding its type 1 (AT1) receptors to cause vasoconstriction and retention of sodium and fluid. Several AT1 receptor antagonists-a group of drugs collectively called "sartans"-have been marketed during the past few years for treatment of hypertension and heart failure. At least 15 case reports describe oligohydramnios, fetal growth retardation, pulmonary hypoplasia, limb contractures, and calvarial hypoplasia in various combinations in association with maternal losartan, candesartan, valsartan, or telmisartan treatment during the second or third trimester of pregnancy. Stillbirth or neonatal death is frequent in these reports, and surviving infants may exhibit renal damage. The fetal abnormalities, which are strikingly similar to those produced by maternal treatment with angiotensin-converting enzyme (ACE) inhibitors during the second and third trimesters of pregnancy, are probably related to extreme sensitivity of the fetus to the hypotensive action of these drugs. ...
Valsartan is distributed into milk in rats. It is not known whether valsartan is distributed into human milk. Discontinue nursing or the drug because of potential risk in nursing infants.
For more Drug Warnings (Complete) data for VALSARTAN (21 total), please visit the HSDB record page.

Biological Half Life

After intravenous (IV) administration, valsartan demonstrates bi-exponential decay kinetics, with an average elimination half-life of about 6 hours.
Valsartan shows bi-exponential decay kinetics following intravenous administration, with an average elimination half-life of about 6 hours.
... In an investigation of pharmacokinetics and pharmacodynamics in normotensive male volunteers, valsartan was rapidly absorbed with the maximal plasma concentration occurring 2-3 hr after oral administration. The elimination half-life was about 4-6 hr, valsartan was poorly metabolized, and most of the drug was excreted via feces. ...

Use Classification

Human drugs -> Agents acting on the renin-angiotensin system -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Cardiovascular system -> Agents acting on the renin-angiotensin system -> Angiotensin II antagonists, plain -> Antihypertensions

Methods of Manufacturing

Preparation: P. Buhlmayer et al., European Patent Office patent 443983; eidem, United States of America patent 5399578 (1991, 1995 both to Ciba Geigy)

Analytic Laboratory Methods

A simple, precise, accurate stability-indicating gradient reverse phase ultra-performance liquid chromatographic (RP-UPLC) method was developed for the quantitative determination of purity of Valsartan drug substance and drug products in bulk samples and pharmaceutical dosage forms in the presence of its impurities and degradation products. The method was developed using Waters Aquity BEH C18 (100 mm x 2.1 mm, 1.7 microm) column with mobile phase containing a gradient mixture of solvents A and B. The eluted compounds were monitored at 225 nm, the run time was within 9.5 min, which valsartan and its seven impurities were well separated.
A simple, precise, and stability indicating high performance liquid chromatography (HPLC) method was developed and validated for the simultaneous determination of propranolol hydrochloride and valsartan in pharmaceutical dosage form. ... A linear response was observed over the concentration range ... 4-32 ug/mL of valsartan. Limit of detection and limit of quantitation for ... valsartan were 0.45 ug/mL and 1.39 ug/mL, respectively.
Analyte: valsartan; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: valsartan; matrix: chemical identification; procedure: retention time of the major peak of the gas chromatogram with comparison to standards
Analyte: valsartan; matrix: chemical purity; procedure: liquid chromatography with detection at 273 nm and comparison to standards

Clinical Laboratory Methods

A high-performance liquid chromatographic (HPLC) method for the determination of valsartan in human plasma is reported. The assay is based on protein precipitation with methanol and reversed-phase chromatography with fluorimetric detection. ... The limit of quantitation was 98 ng/mL using 0.2 mL of plasma.
HPLC determination in human plasma.

Storage Conditions

Conditions for safe storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C Store with desiccant.
Store at 25 °C (77 °F); excursions permitted to 15 to 30 °C (59 to 86 °F). Protect from moisture.

Interactions

Concurrent use of valsartan and warfarin did not affect the pharmacokinetics of valsartan or the anticoagulant effect of warfarin.
Concomitant use of potassium-sparing diuretics (e.g., amiloride, spironolactone, triamterene), potassium supplements, or potassium-containing salt substitutes with valsartan may result in increased hyperkalemic effects and, in patients with heart failure, increases in serum creatinine concentration.
Increases in serum lithium concentrations and lithium toxicity have been reported during concomitant administration of lithium with angiotensin II receptor antagonists, including Diovan. Monitor serum lithium levels during concomitant use.
Dual Blockade of the Renin-Angiotensin System (RAS): Dual blockade of the RAS with angiotensin receptor blockers, ACE inhibitors, or aliskiren is associated with increased risks of hypotension, hyperkalemia, and changes in renal function (including acute renal failure) compared to monotherapy. Closely monitor blood pressure, renal function and electrolytes in patients on Diovan and other agents that affect the RAS.
For more Interactions (Complete) data for VALSARTAN (11 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
1: Lillyblad MP. Dual Angiotensin Receptor and Neprilysin Inhibition with Sacubitril/Valsartan in Chronic Systolic Heart Failure: Understanding the New PARADIGM. Ann Pharmacother. 2015 Nov;49(11):1237-51. doi: 10.1177/1060028015593093. Epub 2015 Jul 14. Review. PubMed PMID: 26175499.
2: Ardiana F, Suciati, Indrayanto G. Valsartan. Profiles Drug Subst Excip Relat Methodol. 2015;40:431-93. doi: 10.1016/bs.podrm.2015.01.004. Epub 2015 Mar 21. Review. PubMed PMID: 26051690.
3: Janić M, Lunder M, Šabovič M. A low-dose combination of fluvastatin and valsartan: a new "drug" and a new approach for decreasing the arterial age. Biomed Res Int. 2015;2015:235709. doi: 10.1155/2015/235709. Epub 2015 Mar 3. Review. PubMed PMID: 25821790; PubMed Central PMCID: PMC4363554.
4: Sander GE, Giles TD. Nebivolol and valsartan as a fixed-dose combination for the treatment of hypertension. Expert Opin Pharmacother. 2015 Apr;16(5):763-70. doi: 10.1517/14656566.2015.1020790. Review. PubMed PMID: 25747524.
5: Güleç S. Valsartan after myocardial infarction. Anadolu Kardiyol Derg. 2014 Dec;14 Suppl 2:S9-13. doi: 10.5152/akd.2014.00002. Review. PubMed PMID: 25604205.
6: Kızılırmak P, Üresin AY. Hypertension and valsartan. Anadolu Kardiyol Derg. 2014 Dec;14 Suppl 2:S20-4. doi: 10.5152/akd.2014.00004. Review. PubMed PMID: 25604204.
7: Ecder T. Renal and metabolic effects of valsartan. Anadolu Kardiyol Derg. 2014 Dec;14 Suppl 2:S14-9. doi: 10.5152/akd.2014.00003. Review. PubMed PMID: 25604203.
8: Kılıçkıran Avcı B, İkitimur B, Karadağ B, Öngen Z. Renin-angiotensin system blockade in the treatment of heart failure and the role of valsartan in this treatment. Anadolu Kardiyol Derg. 2014 Dec;14 Suppl 2:S1-8. doi: 10.5152/akd.2014.00001. Review. PubMed PMID: 25604202.
9: Varagic J, Punzi H, Ferrario CM. Clinical utility of fixed-dose combinations in hypertension: evidence for the potential of nebivolol/valsartan. Integr Blood Press Control. 2014 Nov 26;7:61-70. doi: 10.2147/IBPC.S50954. eCollection 2014. Review. PubMed PMID: 25473311; PubMed Central PMCID: PMC4251532.
10: Lawrence Gould A, Unniachan S, Wu D. Indirect treatment comparison between fixed-dose-combinations of amlodipine/losartan and amlodipine/valsartan in blood pressure control. Int J Clin Pract. 2014 Feb;68(2):163-72. doi: 10.1111/ijcp.12343. Review. PubMed PMID: 24460615.
11: Huang QF, Li Y, Wang JG. Overview of clinical use and side effect profile of valsartan in Chinese hypertensive patients. Drug Des Devel Ther. 2013 Dec 30;8:79-86. doi: 10.2147/DDDT.S38617. Review. PubMed PMID: 24403822; PubMed Central PMCID: PMC3883632.
12: Ferdinand KC, Nasser SA. A review of the efficacy and tolerability of combination amlodipine/valsartan in non-white patients with hypertension. Am J Cardiovasc Drugs. 2013 Oct;13(5):301-13. doi: 10.1007/s40256-013-0033-4. Review. PubMed PMID: 23784267; PubMed Central PMCID: PMC3781303.
13: Voors AA, Dorhout B, van der Meer P. The potential role of valsartan + AHU377 ( LCZ696 ) in the treatment of heart failure. Expert Opin Investig Drugs. 2013 Aug;22(8):1041-7. doi: 10.1517/13543784.2013.797963. Epub 2013 May 10. Review. PubMed PMID: 23663006.
14: Volpe M. Preventing cardiovascular events with angiotensin II receptor blockers: a closer look at telmisartan and valsartan. Expert Rev Cardiovasc Ther. 2012 Aug;10(8):1061-72. doi: 10.1586/erc.12.80. Review. PubMed PMID: 23030295.
15: Benge CD, Muldowney JA 3rd. The pharmacokinetics and pharmacodynamics of valsartan in the post-myocardial infarction population. Expert Opin Drug Metab Toxicol. 2012 Nov;8(11):1469-82. doi: 10.1517/17425255.2012.725721. Epub 2012 Sep 24. Review. PubMed PMID: 22998368.
16: Lacourcière Y. Telmisartan or valsartan alone or in combination with hydrochlorothiazide: a review. Clin Exp Hypertens. 2013;35(1):50-60. doi: 10.3109/10641963.2012.690468. Epub 2012 Aug 6. Review. PubMed PMID: 22866964.
17: Miura S, Saku K. Efficacy and safety of angiotensin II type 1 receptor blocker/calcium channel blocker combination therapy for hypertension: focus on a single-pill fixed-dose combination of valsartan and amlodipine. J Int Med Res. 2012;40(1):1-9. Review. PubMed PMID: 22429340.
18: Sestito A. Hypertension therapy and cardiovascular protection. Effects of angiotensin II receptor block with Valsartan. Eur Rev Med Pharmacol Sci. 2011 Nov;15(11):1247-55. Review. PubMed PMID: 22195356.
19: Maksimov ML, Mochkin IA, Starodubtsev AK. [Application of AT1-angiotensin II receptor blocker valsartan in clinical practice]. Kardiologiia. 2011;51(8):77-84. Review. Russian. PubMed PMID: 21942964.
20: Bains J, Smith WB. Valsartan plus hydrochlorothiazide: a review of its use since its introduction. Expert Opin Pharmacother. 2011 Aug;12(12):1975-84. doi: 10.1517/14656566.2011.587124. Epub 2011 Jul 6. Review. PubMed PMID: 21728903.

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